molecular formula C12H14ClN3OS B12524201 (2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone CAS No. 668479-96-7

(2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B12524201
CAS No.: 668479-96-7
M. Wt: 283.78 g/mol
InChI Key: CLCJTVGIGUHUDD-UHFFFAOYSA-N
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Description

(2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyrrole core and a piperazine moiety

Properties

CAS No.

668479-96-7

Molecular Formula

C12H14ClN3OS

Molecular Weight

283.78 g/mol

IUPAC Name

(2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H14ClN3OS/c1-15-2-4-16(5-3-15)12(17)9-6-8-7-10(13)18-11(8)14-9/h6-7,14H,2-5H2,1H3

InChI Key

CLCJTVGIGUHUDD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(N2)SC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactionsThe final step involves the coupling of the thieno[2,3-b]pyrrole derivative with 4-methylpiperazine under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to thieno[2,3-b]pyrrole derivatives. Research indicates that these compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thieno[2,3-b]pyrrole have shown promising results in inhibiting cell proliferation in non-small cell lung cancer and colorectal carcinoma models.

Case Study:
In a study published in Medicina, a series of thiazole-pyrimidine derivatives demonstrated notable antiproliferative activity against multiple cancer cell lines. The presence of piperazine moieties was crucial for enhancing the binding affinity to target proteins involved in cancer progression . This suggests that the incorporation of similar structural elements in (2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone could lead to similar or improved anticancer efficacy.

Neuropharmacological Effects

Compounds containing the piperazine structure are often explored for their neuropharmacological effects. Piperazine derivatives have been implicated in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in treating psychiatric disorders.

Research Findings:
A review on the role of heterocyclic compounds in neuropharmacology indicates that modifications to piperazine can enhance selectivity and potency for specific receptors . This highlights the potential of this compound in developing new treatments for conditions such as depression and anxiety.

Synthetic Intermediates

The compound's unique structure makes it a valuable synthetic intermediate in organic chemistry. It can serve as a building block for synthesizing more complex molecules with diverse biological activities.

Synthesis Example:
Research has documented various synthetic routes involving thieno[2,3-b]pyrrole derivatives, which can be modified to yield compounds with enhanced biological activities. For instance, the synthesis of novel thiazole-pyrimidine analogs utilized similar heterocyclic frameworks to achieve desired pharmacological properties .

Data Summary Table

Application AreaSpecific Use CaseKey Findings
Anticancer ResearchCytotoxicity against cancer cell linesSignificant inhibition observed in NSCL and colorectal models
NeuropharmacologyModulation of neurotransmitter systemsPotential for treating psychiatric disorders through receptor targeting
Synthetic ChemistryBuilding block for complex molecule synthesisValuable as an intermediate for diverse biological applications

Mechanism of Action

The mechanism of action of (2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Biological Activity

The compound (2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antimicrobial, anticancer, and kinase inhibition activities, drawing from various studies and research findings.

Chemical Structure

The compound can be represented structurally as follows:

C12H14ClN3OS\text{C}_{12}\text{H}_{14}\text{ClN}_3\text{OS}

Antimicrobial Activity

Research indicates that compounds containing the thieno and piperazine moieties often exhibit significant antimicrobial properties. A study on related derivatives demonstrated moderate to good antibacterial activity against various strains. For instance, several synthesized derivatives showed promising results in vitro, with the following key findings:

CompoundActivityNotes
5eModerate2,4-Dichlorophenyl substitution
5kGood4-Chlorophenyl substitution
5gExcellentMethyl substitution

These results suggest that the structural variations significantly influence the antimicrobial efficacy of these compounds .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For example, thienopyrimidine derivatives have been shown to exhibit significant antiproliferative effects against cancer cell lines. The following table summarizes the anticancer activity of similar compounds:

Compound IDCell Line TestedIC50 (µM)Activity Level
5A549 (Lung)10High
8MCF-7 (Breast)15Moderate
9bHeLa (Cervical)20Moderate

These findings indicate that structural modifications can enhance the anticancer properties of thieno derivatives, with specific substitutions leading to improved activity against targeted cancer cell lines .

Kinase Inhibition Activity

Inhibition of kinase enzymes is crucial for developing targeted cancer therapies. Compounds similar to This compound have shown varying degrees of kinase inhibition. The following data illustrates kinase inhibition percentages observed in related studies:

Compound IDKinase TypeInhibition (%)
5FLT379.4
8BRAF81.8
9bEGFR41.4

These results highlight the potential of thieno-based compounds as selective kinase inhibitors, which may be beneficial in oncogenic therapies .

Case Studies

Several case studies have investigated the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study by Mhaske et al. synthesized a series of piperazine derivatives and tested them against bacterial strains, finding that most exhibited moderate to excellent antimicrobial activity .
  • Anticancer Properties : Research on thienopyrimidine derivatives revealed a strong correlation between structural modifications and increased antiproliferative activity against various cancer cell lines, emphasizing the importance of chemical structure in drug design .
  • Kinase Inhibition : A systematic review indicated that thienopyrimidine compounds could serve as effective kinase inhibitors, with some derivatives showing over 70% inhibition against specific kinases involved in cancer progression .

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